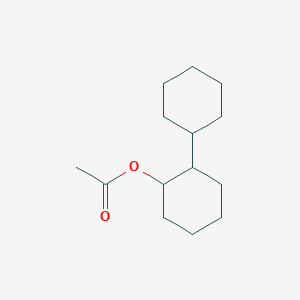

(2-Cyclohexylcyclohexyl) acetate

説明

(2-Cyclohexylcyclohexyl) acetate is a bicyclic ester characterized by two fused cyclohexyl rings, with an acetate group attached to the 2-position of one cyclohexyl moiety. Evidence from early literature indicates that derivatives like 2-cyclohexylcyclohexyl ethyl ether have boiling points in the range of 109–110°C at 4 mm Hg, suggesting moderate volatility for such bicyclic structures . The compound’s steric hindrance due to its bicyclic framework likely influences its reactivity and physical properties, distinguishing it from simpler esters like hexyl acetate .

特性

CAS番号 |

6290-53-5 |

|---|---|

分子式 |

C14H24O2 |

分子量 |

224.34 g/mol |

IUPAC名 |

(2-cyclohexylcyclohexyl) acetate |

InChI |

InChI=1S/C14H24O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h12-14H,2-10H2,1H3 |

InChIキー |

ZEJHMZKXUUMYAY-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1CCCCC1C2CCCCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylcyclohexyl) acetate typically involves the esterification of cyclohexylcyclohexanol with acetic acid. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of (2-Cyclohexylcyclohexyl) acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

化学反応の分析

反応の種類

(2-シクロヘキシルシクロヘキシル)酢酸は、次のようなさまざまな化学反応を起こす可能性があります。

水素化: 酢酸基を還元してシクロヘキシルシクロヘキサノールを生成します。

加水分解: 水と酸または塩基触媒の存在下で、シクロヘキシルシクロヘキサノールと酢酸に変換されます。

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、シクロヘキシルシクロヘキサノンと酢酸を生成します。

一般的な試薬と条件

水素化: 水素ガス中で、パラジウム担持炭素(Pd/C)などの触媒を使用します。

加水分解: 塩酸や水酸化ナトリウムなどを使用して、酸性または塩基性条件で反応させます。

酸化: 水性媒体中で、過マンガン酸カリウムなどの強力な酸化剤を使用します。

主要な生成物

水素化: シクロヘキシルシクロヘキサノール。

加水分解: シクロヘキシルシクロヘキサノールと酢酸。

酸化: シクロヘキシルシクロヘキサノンと酢酸。

科学的研究の応用

(2-シクロヘキシルシクロヘキシル)酢酸は、科学研究でさまざまな用途があります。

化学: 他の有機化合物の合成における中間体として使用されます。

生物学: 酵素や細胞膜との相互作用など、生物系への潜在的な影響について研究されています。

医学: 抗炎症作用や抗菌作用などの潜在的な治療効果について調査されています。

工業: 香料、香料、その他の特殊化学品の製造に使用されます。

作用機序

(2-シクロヘキシルシクロヘキシル)酢酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。酢酸基は加水分解を受けて酢酸を放出し、さまざまな生化学的経路に関与する可能性があります。さらに、シクロヘキシル基はタンパク質や細胞膜の疎水性領域と相互作用し、その機能や構造を変化させる可能性があります。

類似化合物との比較

Table 1: Key Structural and Chemical Properties

*Calculated based on molecular formula.

Key Observations:

- Bicyclic vs. Monocyclic Frameworks: (2-Cyclohexylcyclohexyl) acetate’s bicyclic structure confers higher molecular weight and steric hindrance compared to monocyclic esters like 2-methylcyclohexyl acetate .

- Functional Groups : Unlike methyl (2-oxocyclohexyl)acetate, which contains a ketone group, the target compound lacks additional oxygen-based functional groups, likely making it less polar .

- Acid vs. Ester : 2-(3-Methylcyclohexyl)acetic acid, a carboxylic acid derivative, exhibits distinct reactivity (e.g., proton donation) compared to the ester group in the target compound .

Physical Properties

Table 2: Boiling Points and Volatility

| Compound Name | Boiling Point (°C) | Pressure (mm Hg) | Reference |

|---|---|---|---|

| 2-Cyclohexylcyclohexyl ethyl ether | 109–110 | 4 | |

| 2-Methylcyclohexyl acetate | Not explicitly listed | — | |

| Hexyl acetate | 169–172 | 760 |

Analysis :

Table 3: Uses and Handling Considerations

Insights :

- Safety protocols for bicyclic esters should emphasize handling volatile substances under reduced pressure, as inferred from boiling point data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。